TAT-GluA2 3Y

Description

Properties

IUPAC Name |

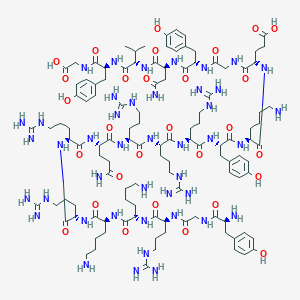

(4S)-4-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-5-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C115H185N43O29/c1-61(2)92(109(187)157-82(95(173)142-60-91(169)170)54-63-26-34-67(160)35-27-63)158-108(186)85(57-87(121)164)156-106(184)83(55-64-28-36-68(161)37-29-64)144-89(166)59-141-94(172)80(41-43-90(167)168)153-99(177)74(17-5-8-46-118)152-107(185)84(56-65-30-38-69(162)39-31-65)155-104(182)79(23-14-52-139-115(132)133)150-101(179)76(20-11-49-136-112(126)127)148-102(180)77(21-12-50-137-113(128)129)151-105(183)81(40-42-86(120)163)154-103(181)78(22-13-51-138-114(130)131)149-100(178)75(19-10-48-135-111(124)125)147-98(176)73(16-4-7-45-117)146-97(175)72(15-3-6-44-116)145-96(174)71(18-9-47-134-110(122)123)143-88(165)58-140-93(171)70(119)53-62-24-32-66(159)33-25-62/h24-39,61,70-85,92,159-162H,3-23,40-60,116-119H2,1-2H3,(H2,120,163)(H2,121,164)(H,140,171)(H,141,172)(H,142,173)(H,143,165)(H,144,166)(H,145,174)(H,146,175)(H,147,176)(H,148,180)(H,149,178)(H,150,179)(H,151,183)(H,152,185)(H,153,177)(H,154,181)(H,155,182)(H,156,184)(H,157,187)(H,158,186)(H,167,168)(H,169,170)(H4,122,123,134)(H4,124,125,135)(H4,126,127,136)(H4,128,129,137)(H4,130,131,138)(H4,132,133,139)/t70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,92-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRFBJZYZNDUYJM-NOEVYFGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC4=CC=C(C=C4)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CC4=CC=C(C=C4)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C115H185N43O29 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2634.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

what is the mechanism of action of TAT-GluA2-3Y

An In-Depth Technical Guide to the Mechanism of Action of TAT-GluA2-3Y

For Researchers, Scientists, and Drug Development Professionals

Abstract

TAT-GluA2-3Y is a synthetic, cell-permeable interference peptide designed to modulate synaptic plasticity by specifically inhibiting the endocytosis of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors containing the GluA2 subunit. Its mechanism centers on the competitive disruption of the interaction between the C-terminus of the GluA2 subunit and key proteins of the endocytic machinery. This action stabilizes GluA2-containing AMPA receptors at the postsynaptic membrane, thereby preventing the expression of long-term depression (LTD), halting the decay of long-term potentiation (LTP), and mitigating excitotoxic downstream signaling. This guide provides a detailed examination of its molecular interactions, impact on signaling pathways, quantitative preclinical data, and key experimental protocols.

Core Mechanism of Action: Inhibition of GluA2-Dependent Endocytosis

The primary mechanism of TAT-GluA2-3Y is the selective inhibition of activity-dependent endocytosis of GluA2-containing AMPA receptors.[1] AMPA receptors are critical for fast excitatory synaptic transmission, and their number at the postsynaptic density is tightly regulated to modulate synaptic strength.[2]

The TAT-GluA2-3Y peptide consists of two key domains:

-

A TAT protein transduction domain (YGRKKRRQRRR): This sequence renders the peptide cell-permeable, allowing it to cross the plasma membrane and access intracellular targets.[3]

-

A competitive binding motif (YKEGYNVYG): This sequence mimics the tyrosine-rich C-terminal tail of the GluA2 subunit.[3]

During synaptic events that trigger LTD, such as low-frequency stimulation, specific proteins bind to the C-terminus of GluA2 to initiate its removal from the synapse via clathrin-mediated endocytosis.[3][4] Key interacting proteins include BRAG2 (Brefeldin A-resistant Arf-GEF 2) and the AP2 adaptor complex .[3][4][5] TAT-GluA2-3Y acts as a competitive inhibitor, preventing these endocytic proteins from binding to the native GluA2 subunit.[5][6] This interference blocks the internalization of GluA2-containing AMPA receptors, effectively stabilizing them at the synaptic surface.[7][8]

It is crucial to note that TAT-GluA2-3Y specifically affects activity-dependent endocytosis, which is associated with synaptic plasticity, and does not appear to alter the constitutive endocytosis required for normal receptor turnover.[1] This specificity allows it to modulate synaptic strength without disrupting baseline synaptic transmission.[1]

References

- 1. JCI - Long-term potentiation decay and memory loss are mediated by AMPAR endocytosis [jci.org]

- 2. researchgate.net [researchgate.net]

- 3. Blocking Synaptic Removal of GluA2-Containing AMPA Receptors Prevents the Natural Forgetting of Long-Term Memories - PMC [pmc.ncbi.nlm.nih.gov]

- 4. royalsocietypublishing.org [royalsocietypublishing.org]

- 5. GluA2-dependent AMPA receptor endocytosis and the decay of early and late long-term potentiation: possible mechanisms for forgetting of short- and long-term memories - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. TAT-GluA2 3Y - Nordic Biosite [nordicbiosite.com]

The Role of TAT-GluA2-3Y in Long-Term Depression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Long-term depression (LTD) is a form of synaptic plasticity characterized by a persistent decrease in synaptic strength, playing a crucial role in learning, memory, and developmental refinement of neural circuits. A key molecular mechanism underlying many forms of LTD is the endocytosis of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, particularly those containing the GluA2 subunit. The peptide TAT-GluA2-3Y has emerged as a critical research tool and a potential therapeutic lead for its ability to specifically inhibit this process. This technical guide provides an in-depth overview of the role of TAT-GluA2-3Y in LTD, its mechanism of action, relevant signaling pathways, and detailed experimental protocols for its study.

Introduction to TAT-GluA2-3Y

TAT-GluA2-3Y is a synthetic, cell-permeable peptide designed to competitively inhibit the regulated endocytosis of GluA2-containing AMPA receptors.[1] It consists of two key domains:

-

TAT (Trans-Activator of Transcription) domain (YGRKKRRQRRR): Derived from the HIV-1 TAT protein, this domain renders the peptide cell-permeable, allowing it to cross the plasma membrane and access intracellular targets.[1]

-

GluA2-3Y domain (YKEGYNVYG): This sequence mimics the C-terminal tyrosine-rich region of the GluA2 subunit of the AMPA receptor. This region is critical for the interaction with endocytic machinery.[2]

By mimicking the GluA2 C-terminus, TAT-GluA2-3Y competitively disrupts the binding of adaptor proteins necessary for the internalization of GluA2-containing AMPA receptors, thereby inhibiting LTD.[2] Notably, this peptide has been shown to block LTD without affecting long-term potentiation (LTP) or basal synaptic transmission, highlighting its specificity.[1][3]

Mechanism of Action and Signaling Pathways

The induction of LTD, particularly N-methyl-D-aspartate receptor (NMDAR)-dependent LTD, triggers a signaling cascade that culminates in the removal of AMPA receptors from the postsynaptic membrane. This process is primarily mediated by clathrin-dependent endocytosis.

The key steps in this pathway and the inhibitory action of TAT-GluA2-3Y are as follows:

-

LTD Induction: Activation of NMDARs leads to an influx of Ca2+.

-

Activation of Downstream Effectors: Elevated intracellular Ca2+ activates a cascade of signaling molecules, including protein phosphatases.

-

Adaptor Protein Recruitment: Proteins such as PICK1 (Protein Interacting with C Kinase 1) and the AP2 (Adaptor Protein 2) complex are recruited to the C-terminus of the GluA2 subunit.[4] The interaction between PICK1 and AP2 is crucial for clustering AMPA receptors at endocytic sites.

-

Competitive Inhibition by TAT-GluA2-3Y: TAT-GluA2-3Y, by mimicking the GluA2 C-terminal tail, competitively binds to these adaptor proteins, preventing their interaction with the native GluA2 subunit.[2] Specifically, it is thought to interfere with the binding of molecules like BRAG2 to the tyrosine-rich motif on GluA2.[2]

-

Inhibition of Endocytosis: The disruption of the interaction between GluA2 and the endocytic machinery prevents the internalization of GluA2-containing AMPA receptors.

-

Blockade of LTD: By stabilizing AMPA receptors at the synapse, TAT-GluA2-3Y prevents the reduction in synaptic strength that characterizes LTD.

Figure 1: Signaling pathway of TAT-GluA2-3Y in LTD.

Quantitative Data on TAT-GluA2-3Y Efficacy

The following tables summarize the quantitative effects of TAT-GluA2-3Y in various experimental models.

Table 1: In Vitro Electrophysiological Studies

| Preparation | LTD Induction Protocol | TAT-GluA2-3Y Concentration | Effect on LTD | Reference |

| Hippocampal Slices | Chemical LTP (forskolin & rolipram) | 2 µM | Enhanced cLTP-induced increase in surface GluA1/GluA2 | [5] |

| Hippocampal Slices | Not specified | Not specified | Prevents depotentiation | [1] |

Table 2: In Vivo Electrophysiological and Behavioral Studies

| Animal Model | Administration Route & Dose | Behavioral/Electrophysiological Assay | Key Findings | Reference |

| Rats | i.p., 3 µmol/kg | In vivo LTD in freely moving rats | Prevented LTD formation without affecting LTP | [3] |

| Rats | i.p., 3 µmol/kg | Morris Water Maze | Disrupted long-term memory retrieval when given pre-training | [3] |

| Rats | intrahippocampal, 30 µM, 1 µL | Morris Water Maze | Impaired long-term memory retrieval when given post-training | [3] |

| Rats | i.v., 1.5 or 2.25 nmol/g | Morphine Conditioned Place Preference | Facilitated extinction of CPP when co-administered with morphine during acquisition | [6] |

| AD Mice | i.c.v., 500 pmol | Electrophysiology and Morris Water Maze | Rescued LTP impairment and slowed memory loss | [7][8] |

| Chronic Migraine Rat Model | Not specified | Pain hypersensitivity tests | Alleviated mechanical, thermal, and periorbital pain hypersensitivity | [9] |

| Rats with Aβ neurotoxicity | 3 µmol/kg/2 weeks | Morris Water Maze | Restored spatial memory | [10] |

Detailed Experimental Protocols

In Vivo Electrophysiology and LTD Induction

This protocol is adapted from studies investigating LTD in freely moving rats.[3]

Objective: To measure the effect of systemically administered TAT-GluA2-3Y on hippocampal LTD.

Materials:

-

Adult male Sprague-Dawley rats

-

TAT-GluA2-3Y peptide and scrambled control peptide

-

Sterile saline

-

Surgical instruments for electrode implantation

-

Recording electrodes (e.g., tungsten) and stimulating electrodes (e.g., bipolar stainless steel)

-

Electrophysiology recording setup (amplifier, digitizer, software)

-

Low-frequency stimulation (LFS) protocol generator

Procedure:

-

Electrode Implantation:

-

Anesthetize the rat (e.g., with isoflurane).

-

Secure the animal in a stereotaxic frame.

-

Implant a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the CA1 stratum radiatum of the hippocampus.

-

Secure the electrode assembly to the skull with dental cement.

-

Allow the animal to recover for at least one week.

-

-

Baseline Recording:

-

Connect the recovered, freely moving rat to the recording setup.

-

Deliver single test pulses (e.g., every 30 seconds) to establish a stable baseline of field excitatory postsynaptic potentials (fEPSPs) for at least 30 minutes.

-

-

Drug Administration:

-

Administer TAT-GluA2-3Y (e.g., 3 µmol/kg, i.p.) or a scrambled control peptide 30 minutes before LTD induction.

-

-

LTD Induction:

-

Deliver a low-frequency stimulation (LFS) protocol (e.g., 900 pulses at 1 Hz) to the Schaffer collaterals.

-

-

Post-LTD Recording:

-

Continue recording fEPSPs for at least 60 minutes after LFS to assess the magnitude and stability of LTD.

-

-

Data Analysis:

-

Normalize the fEPSP slope to the pre-LFS baseline.

-

Compare the degree of depression between the TAT-GluA2-3Y treated group and the control group.

-

Figure 2: Experimental workflow for in vivo LTD.

Surface Biotinylation Assay for AMPA Receptor Internalization

This protocol is a general guide for measuring changes in surface AMPA receptors in cultured neurons.

Objective: To quantify the effect of TAT-GluA2-3Y on the internalization of surface GluA2-containing AMPA receptors following an LTD-inducing stimulus.

Materials:

-

Primary neuronal cultures (e.g., hippocampal or cortical neurons)

-

Sulfo-NHS-SS-Biotin

-

Quenching solution (e.g., glycine or Tris-based buffer)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Streptavidin-agarose beads

-

Antibodies against GluA2 and a loading control (e.g., β-actin)

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Cell Treatment:

-

Pre-incubate neuronal cultures with TAT-GluA2-3Y or a control peptide for a specified time (e.g., 30 minutes).

-

Induce LTD chemically (e.g., with NMDA or DHPG).

-

-

Surface Biotinylation:

-

Place culture dishes on ice and wash cells with ice-cold PBS.

-

Incubate cells with Sulfo-NHS-SS-Biotin (e.g., 0.5 mg/ml in PBS) for 30 minutes on ice to label surface proteins.

-

-

Quenching:

-

Remove the biotin solution and wash the cells with quenching solution to stop the reaction.

-

-

Cell Lysis:

-

Lyse the cells in lysis buffer.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Streptavidin Pulldown:

-

Incubate a portion of the lysate with streptavidin-agarose beads to isolate biotinylated (surface) proteins.

-

Wash the beads to remove non-specifically bound proteins.

-

-

Elution and Western Blotting:

-

Elute the bound proteins from the beads (e.g., by boiling in SDS-PAGE sample buffer).

-

Run the eluate (surface fraction) and a sample of the total lysate on an SDS-PAGE gel.

-

Transfer the proteins to a membrane and probe with antibodies against GluA2 and a loading control.

-

-

Quantification:

-

Quantify the band intensities for surface GluA2 and total GluA2.

-

Calculate the ratio of surface to total GluA2 and compare between treatment groups.

-

Conditioned Place Preference (CPP)

This protocol is adapted from studies using CPP to assess the role of LTD in drug-related memory.[6][11]

Objective: To determine the effect of TAT-GluA2-3Y on the acquisition, expression, or extinction of drug-induced CPP.

Materials:

-

CPP apparatus (typically a two- or three-compartment box with distinct visual and tactile cues)

-

Drug of interest (e.g., morphine) and vehicle (e.g., saline)

-

TAT-GluA2-3Y peptide and control peptide

-

Animal subjects (e.g., rats or mice)

Procedure:

-

Pre-conditioning (Baseline Preference Test):

-

Place the animal in the central compartment (if applicable) and allow free access to all compartments for a set time (e.g., 15 minutes).

-

Record the time spent in each compartment to determine any initial preference.

-

-

Conditioning Phase (e.g., 6-8 days):

-

On "drug" days, administer the drug (e.g., morphine) and confine the animal to one of the outer compartments for a set time (e.g., 30 minutes).

-

On "vehicle" days, administer the vehicle and confine the animal to the opposite compartment.

-

Alternate between drug and vehicle pairings.

-

Administer TAT-GluA2-3Y or control peptide at a specified time relative to the drug/vehicle injection (e.g., during the acquisition phase).

-

-

Post-conditioning (CPP Test):

-

Place the animal back in the apparatus with free access to all compartments in a drug-free state.

-

Record the time spent in each compartment.

-

An increase in time spent in the drug-paired compartment compared to baseline indicates CPP.

-

-

Extinction and Reinstatement (Optional):

-

Extinction: Repeatedly expose the animal to the apparatus in a drug-free state until the preference for the drug-paired compartment is extinguished.

-

Reinstatement: Administer a priming dose of the drug and test for the reinstatement of the preference.

-

Logical Relationships and Key Considerations

Figure 3: Logical relationship of TAT-GluA2-3Y action.

Specificity: A key advantage of TAT-GluA2-3Y is its specificity for regulated AMPA receptor endocytosis, which underlies many forms of LTD. It generally does not affect basal synaptic transmission or LTP, making it a valuable tool for dissecting the specific role of LTD in various physiological and pathological processes.[1][3]

In Vivo Administration: The TAT sequence allows for systemic (e.g., intravenous or intraperitoneal) or direct central (e.g., intracerebroventricular or intra-hippocampal) administration, enabling both widespread and region-specific investigations.[3][6]

Therapeutic Potential: By inhibiting a key mechanism of synaptic weakening, TAT-GluA2-3Y and similar molecules hold potential for treating conditions associated with excessive LTD or synaptic depression, such as certain neurodegenerative diseases and cognitive impairments.[7][8][10]

Conclusion

TAT-GluA2-3Y is an indispensable tool for investigating the molecular mechanisms of long-term depression. Its specific action in preventing the endocytosis of GluA2-containing AMPA receptors has provided crucial insights into the role of this process in synaptic plasticity, learning, and memory. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals aiming to further explore the multifaceted role of LTD in brain function and disease.

References

- 1. Blocking Synaptic Removal of GluA2-Containing AMPA Receptors Prevents the Natural Forgetting of Long-Term Memories - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GluA2-dependent AMPA receptor endocytosis and the decay of early and late long-term potentiation: possible mechanisms for forgetting of short- and long-term memories - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Frontiers | The Regulation of AMPA Receptor Endocytosis by Dynamic Protein-Protein Interactions [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Facilitated extinction of morphine conditioned place preference with Tat-GluA2(3Y) interference peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. JCI - Long-term potentiation decay and memory loss are mediated by AMPAR endocytosis [jci.org]

- 8. researchgate.net [researchgate.net]

- 9. Dopamine D2 Receptor Activation Blocks GluA2/ROS Positive Feedback Loop to Alienate Chronic-Migraine-Associated Pain Sensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chronic administration of Tat-GluR23Y ameliorates cognitive dysfunction targeting CREB signaling in rats with amyloid beta neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

TAT-GluA2-3Y: A Molecular Clamp on Synaptic Plasticity

An In-depth Guide for Researchers and Drug Development Professionals

The dynamic regulation of synaptic strength, broadly termed synaptic plasticity, forms the cellular basis of learning and memory. A key player in this intricate process is the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, whose trafficking to and from the synapse dictates the efficacy of glutamatergic transmission. The peptide TAT-GluA2-3Y has emerged as a powerful tool to dissect and modulate these processes, specifically by targeting the endocytosis of AMPA receptors containing the GluA2 subunit. This guide provides a comprehensive overview of the effects of TAT-GluA2-3Y on synaptic plasticity, detailing its mechanism of action, summarizing key quantitative findings, and outlining relevant experimental protocols.

Core Mechanism of Action: Inhibiting AMPA Receptor Endocytosis

TAT-GluA2-3Y is a cell-permeable peptide that competitively inhibits the clathrin-mediated endocytosis of GluA2-containing AMPA receptors.[1][2] It achieves this by mimicking a tyrosine-rich region in the C-terminal tail of the GluA2 subunit, which is a binding motif for endocytic machinery proteins like AP2.[1][2] By interfering with this interaction, TAT-GluA2-3Y effectively prevents the internalization of these receptors from the postsynaptic membrane in an activity-dependent manner, without affecting their constitutive recycling.[1][3] This selective action makes it an invaluable tool for studying the roles of AMPA receptor endocytosis in various forms of synaptic plasticity.

Modulation of Synaptic Plasticity

The primary consequence of inhibiting GluA2-containing AMPA receptor endocytosis with TAT-GluA2-3Y is the modulation of long-term potentiation (LTP) and long-term depression (LTD), two opposing forms of synaptic plasticity crucial for memory formation.

Long-Term Potentiation (LTP)

While TAT-GluA2-3Y does not affect the induction of LTP, it plays a critical role in its maintenance.[1] Specifically, it has been shown to prevent the decay of early-phase LTP (E-LTP), effectively converting it into a more stable, non-decaying form of potentiation.[3][4][5] This suggests that the endocytosis of GluA2-containing AMPA receptors is a key mechanism underlying the decay of synaptic potentiation and, by extension, the forgetting of newly acquired memories.[1]

Long-Term Depression (LTD)

TAT-GluA2-3Y is a potent blocker of NMDAR-dependent LTD.[1][6][7] The induction of LTD relies on the removal of AMPA receptors from the synapse, a process directly inhibited by TAT-GluA2-3Y.[7] By preventing this activity-dependent internalization of GluA2-containing receptors, the peptide effectively abolishes the expression of LTD.[1][6]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of TAT-GluA2-3Y on synaptic plasticity and related behaviors.

Table 1: Effects of TAT-GluA2-3Y on Long-Term Potentiation (LTP)

| Experimental Model | Treatment | Induction Protocol | Key Finding | Reference |

| Freely moving rats (in vivo) | i.c.v. injection of Tat-GluA2-3Y (500 pmol) | Weak High-Frequency Stimulation (wHFS) | Prevented the decay of LTP, which remained potentiated 24 hours after induction (133.0% ± 10.9% of baseline). | [3][4] |

| Freely moving rats (in vivo) | i.c.v. injection of scrambled peptide | Weak High-Frequency Stimulation (wHFS) | LTP decayed back to baseline levels (101.0% ± 5.5% of baseline). | [3][4] |

| Hippocampal Slices (in vitro) | Bath application of GluA2-3Y | Depotentiation protocol (300 pulses at 1 Hz) | Prevented depotentiation of established LTP. | [1] |

Table 2: Effects of TAT-GluA2-3Y on Long-Term Depression (LTD) and Behavior

| Experimental Model | Treatment | Behavioral/Electrophysiological Assay | Key Finding | Reference |

| Freely moving rats (in vivo) | Systemic injection of Tat-GluA2-3Y (3 μmol/kg, i.p.) | Hippocampal LTD induction | Specifically blocked hippocampal LTD but not LTP. | [8] |

| Rats | i.v. administration of Tat-GluA2-3Y (1.5; 2.25 nmol/g) | Morphine-induced Conditioned Place Preference (CPP) | Facilitated the extinction of morphine CPP when co-administered during acquisition. | [6] |

| Chronic Migraine Rat Model | Tat-GluA2-3y injection | Mechanical and thermal pain thresholds | Markedly alleviated allodynia (pain hypersensitivity). | [9] |

| Amyloid beta neurotoxicity rat model | Chronic administration of Tat-GluR2-3Y (3 μmol/kg/2 weeks) | Morris Water Maze | Restored spatial memory impaired by amyloid beta. | [10] |

| Stroke mouse model | TAT-GluA2-3Y peptide administration | Neurological and cognitive function tests | Promoted recovery from neurological impairments and improved cognitive function. | [11] |

Signaling Pathways and Experimental Workflows

The mechanism of TAT-GluA2-3Y action is embedded within a complex signaling network that regulates AMPA receptor trafficking. The following diagrams illustrate these pathways and a typical experimental workflow for studying the effects of the peptide.

Caption: Signaling pathway of TAT-GluA2-3Y action.

Caption: A typical experimental workflow.

Detailed Experimental Protocols

The following are generalized protocols for key experiments cited in the literature. Specific parameters may need to be optimized for individual experimental setups.

In Vivo Electrophysiology and Peptide Administration

Objective: To measure the effect of TAT-GluA2-3Y on LTP in freely moving rats.

Materials:

-

Adult male Sprague-Dawley rats

-

TAT-GluA2-3Y peptide and scrambled control peptide

-

Sterile saline

-

Surgical instruments for implantation of electrodes and cannula

-

Electrophysiology recording setup

-

High-frequency stimulation (HFS) delivery system

Procedure:

-

Surgery: Anesthetize the rats and stereotaxically implant a stimulating electrode in the Schaffer collateral pathway of the hippocampus and a recording electrode in the CA1 stratum radiatum. Implant a guide cannula for intracerebroventricular (i.c.v.) injections. Allow for a recovery period of at least one week.

-

Baseline Recording: Record stable baseline field excitatory postsynaptic potentials (fEPSPs) for at least 30 minutes.

-

LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., weak HFS for decaying LTP).

-

Peptide Infusion: Immediately following LTP induction, infuse TAT-GluA2-3Y (e.g., 500 pmol in 5 µl of saline) or the scrambled control peptide via the implanted cannula.

-

Post-Induction Recording: Continue to record fEPSPs for an extended period (e.g., 24 hours) to monitor the maintenance of LTP.

-

Data Analysis: Normalize the fEPSP slope to the baseline and compare the potentiation between the TAT-GluA2-3Y and control groups.

Conditioned Place Preference (CPP)

Objective: To assess the effect of TAT-GluA2-3Y on the extinction of morphine-induced CPP.

Materials:

-

Adult male rats

-

CPP apparatus with distinct compartments

-

Morphine hydrochloride

-

TAT-GluA2-3Y peptide and scrambled control peptide

-

Sterile saline

Procedure:

-

Pre-conditioning: On day 1, allow rats to freely explore the entire CPP apparatus for 15 minutes to establish baseline preference for each compartment.

-

Conditioning: For 8 days, perform conditioning sessions. On alternate days, administer morphine (e.g., 5 mg/kg, i.p.) and confine the rat to one compartment, and on the other days, administer saline and confine the rat to the other compartment. The compartment paired with morphine is counterbalanced across animals.

-

Peptide Co-administration: During the conditioning phase, co-administer TAT-GluA2-3Y (e.g., 1.5 or 2.25 nmol/g, i.v.) or the scrambled peptide with the morphine injection.

-

CPP Test: On day 10, place the rat in the apparatus with free access to both compartments and record the time spent in each compartment for 15 minutes.

-

Extinction: For the following 11 days, conduct daily 15-minute extinction sessions where the rats are allowed to freely explore the apparatus without any drug administration.

-

Reinstatement: Following extinction, administer a priming dose of morphine (e.g., 5 mg/kg, i.p.) and test for reinstatement of CPP.

-

Data Analysis: Calculate a preference score (time in drug-paired compartment minus time in saline-paired compartment) and compare the rate of extinction between the peptide-treated and control groups.

Conclusion

TAT-GluA2-3Y is a highly specific and potent tool for investigating the role of AMPA receptor endocytosis in synaptic plasticity. Its ability to prevent the decay of LTP and block the induction of LTD has provided crucial insights into the molecular mechanisms underlying learning and memory. The quantitative data and experimental protocols summarized in this guide offer a solid foundation for researchers and drug development professionals seeking to explore the therapeutic potential of modulating AMPA receptor trafficking in neurological and psychiatric disorders. The continued use of this and similar molecular tools will undoubtedly further unravel the complexities of synaptic function and pave the way for novel therapeutic strategies.

References

- 1. Blocking Synaptic Removal of GluA2-Containing AMPA Receptors Prevents the Natural Forgetting of Long-Term Memories - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GluA2-dependent AMPA receptor endocytosis and the decay of early and late long-term potentiation: possible mechanisms for forgetting of short- and long-term memories - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Long-term potentiation decay and memory loss are mediated by AMPAR endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. JCI - Long-term potentiation decay and memory loss are mediated by AMPAR endocytosis [jci.org]

- 5. JCI - Long-term potentiation decay and memory loss are mediated by AMPAR endocytosis [jci.org]

- 6. Facilitated extinction of morphine conditioned place preference with Tat-GluA2(3Y) interference peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. pnas.org [pnas.org]

- 9. Dopamine D2 Receptor Activation Blocks GluA2/ROS Positive Feedback Loop to Alienate Chronic-Migraine-Associated Pain Sensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chronic administration of Tat-GluR23Y ameliorates cognitive dysfunction targeting CREB signaling in rats with amyloid beta neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synaptotagmin-3 interactions with GluA2 mediate brain damage and impair functional recovery in stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of TAT-GluA2-3Y in Neuropathic Pain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuropathic pain, a debilitating chronic condition arising from damage to the somatosensory nervous system, remains a significant therapeutic challenge. Current treatments often provide inadequate relief and are associated with substantial side effects. A growing body of preclinical evidence points to the dysregulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor trafficking as a key mechanism in the central sensitization underlying neuropathic pain. This whitepaper provides an in-depth technical overview of TAT-GluA2-3Y, a cell-permeable peptide inhibitor of GluA2-containing AMPA receptor endocytosis, and its therapeutic potential in neuropathic pain. We will delve into its mechanism of action, summarize key preclinical findings, provide detailed experimental protocols, and visualize the associated signaling pathways and experimental workflows.

Introduction: The Role of AMPA Receptors in Neuropathic Pain

The glutamatergic system plays a crucial role in nociceptive signaling.[1][2] In neuropathic pain states, there is an upregulation of excitatory synaptic transmission in the spinal cord dorsal horn, a phenomenon known as central sensitization.[3] This is partly mediated by changes in the number and function of postsynaptic AMPA receptors.[3] Specifically, the endocytosis of calcium-impermeable GluA2-containing AMPA receptors and the insertion of calcium-permeable GluA1-containing receptors contribute to the hyperexcitability of dorsal horn neurons and the manifestation of pain hypersensitivity.[4]

The scaffold protein PICK1 (Protein Interacting with C-Kinase 1) plays a critical role in the trafficking and surface expression of GluA2-containing AMPA receptors.[3][5][6] By interacting with the C-terminus of the GluA2 subunit, PICK1 facilitates the internalization of these receptors.[7] Therefore, inhibiting the interaction between PICK1 and GluA2 presents a promising therapeutic strategy to prevent the loss of surface GluA2 and mitigate central sensitization in neuropathic pain.

TAT-GluA2-3Y: A Targeted Inhibitor of GluA2 Endocytosis

TAT-GluA2-3Y is a synthetic interference peptide that consists of two key components:

-

TAT (Trans-Activator of Transcription) peptide: Derived from the HIV-1 TAT protein, this sequence (YGRKKRRQRRR) renders the peptide cell-permeable, allowing it to cross the blood-brain barrier and cell membranes to reach its intracellular target.[8]

-

GluA2-3Y peptide: This sequence (YKEGYNVYG) mimics the C-terminal domain of the GluA2 subunit of the AMPA receptor, specifically the region that interacts with PICK1.[8]

By competitively binding to PICK1, TAT-GluA2-3Y disrupts the interaction between PICK1 and endogenous GluA2, thereby inhibiting the endocytosis of GluA2-containing AMPA receptors.[8][9] This leads to a stabilization of these receptors at the synaptic surface, preventing the synaptic strengthening that contributes to neuropathic pain.

Preclinical Efficacy of TAT-GluA2-3Y in Neuropathic Pain Models

Multiple preclinical studies have demonstrated the analgesic effects of TAT-GluA2-3Y in various models of neuropathic and inflammatory pain.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of TAT-GluA2-3Y in rodent models of pain.

Table 1: Effect of TAT-GluA2-3Y on Mechanical Allodynia in a Chronic Migraine Model

| Treatment Group | Paw Withdrawal Threshold (g) | Periorbital Withdrawal Threshold (g) | Reference |

| Sham + Scrambled Peptide | ~ 15 | ~ 12.5 | [4] |

| CM + Scrambled Peptide | ~ 5 | ~ 4 | [4] |

| CM + TAT-GluA2-3Y | ~ 12.5 | ~ 10 | [4] |

CM: Chronic Migraine Model

Table 2: Effect of TAT-GluA2-3Y on Thermal Hyperalgesia in a Chronic Migraine Model

| Treatment Group | Paw Withdrawal Latency (s) | Reference |

| Sham + Scrambled Peptide | ~ 12.5 | [4] |

| CM + Scrambled Peptide | ~ 5 | [4] |

| CM + TAT-GluA2-3Y | ~ 10 | [4] |

CM: Chronic Migraine Model

Table 3: General Antinociceptive Effects of TAT-GluA2-3Y

| Pain Model | Outcome Measure | Effect of TAT-GluA2-3Y | Reference |

| Neuropathic Pain (unspecified rat model) | Hind paw withdrawal latencies to thermal and mechanical stimuli | Increased latencies (analgesic effect) | [8] |

Signaling Pathway of TAT-GluA2-3Y Action

The mechanism of action of TAT-GluA2-3Y involves the modulation of AMPA receptor trafficking at the postsynaptic density. The following diagram illustrates the key signaling events.

Caption: Signaling pathway of TAT-GluA2-3Y action.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of TAT-GluA2-3Y.

Animal Models of Neuropathic Pain

Chronic Migraine (CM) Model in Rats: [4]

-

Induction: Repeated intraperitoneal (i.p.) injections of nitroglycerin (10 mg/kg) every other day for 9 days.

-

Verification: Assessment of mechanical and thermal hyperalgesia on day 10. A significant decrease in paw withdrawal threshold and latency compared to sham-treated animals indicates successful model induction.

Drug Administration

Intravenous (i.v.) Injection: [10]

-

Preparation: Dissolve TAT-GluA2-3Y or scrambled control peptide in sterile saline to the desired concentration (e.g., 1.5 or 2.25 nmol/g).

-

Administration: Administer the solution via the tail vein.

Behavioral Assays for Pain Assessment

Mechanical Allodynia (von Frey Test): [11]

-

Apparatus: A set of calibrated von Frey filaments.

-

Procedure: Place the animal on an elevated mesh platform. Apply filaments to the plantar surface of the hind paw with increasing force until a withdrawal response is elicited.

-

Endpoint: The paw withdrawal threshold is the lowest force (in grams) that evokes a consistent withdrawal response.

Thermal Hyperalgesia (Plantar Test): [11]

-

Apparatus: A radiant heat source.

-

Procedure: Place the animal in a clear plastic chamber on a glass floor. Position the heat source under the plantar surface of the hind paw.

-

Endpoint: The paw withdrawal latency is the time (in seconds) from the start of the heat stimulus to the withdrawal of the paw.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the therapeutic potential of TAT-GluA2-3Y in a preclinical model of neuropathic pain.

Caption: A typical experimental workflow.

Conclusion and Future Directions

TAT-GluA2-3Y represents a promising, mechanism-based therapeutic strategy for the treatment of neuropathic pain. By specifically targeting the endocytosis of GluA2-containing AMPA receptors, it addresses a core component of central sensitization. The preclinical data to date are encouraging, demonstrating significant analgesic effects in relevant animal models.

Future research should focus on:

-

Pharmacokinetic and Pharmacodynamic Studies: A thorough characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of TAT-GluA2-3Y is necessary.

-

Chronic Dosing and Safety Studies: Long-term efficacy and safety studies are required to assess the potential for tolerance and off-target effects.

-

Clinical Translation: Given the promising preclinical data, the progression of TAT-GluA2-3Y or similar molecules into clinical trials for neuropathic pain is warranted.[12]

References

- 1. Glutamatergic systems in neuropathic pain and emerging non-opioid therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The glutamatergic system as a target for neuropathic pain relief - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Scaffold Protein PICK1 as a Target in Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dopamine D2 Receptor Activation Blocks GluA2/ROS Positive Feedback Loop to Alienate Chronic-Migraine-Associated Pain Sensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Novel Peripheral Action of PICK1 Inhibition in Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Potent PDZ-Domain PICK1 Inhibitors that Modulate Amyloid Beta-Mediated Synaptic Dysfunction [ouci.dntb.gov.ua]

- 7. researchgate.net [researchgate.net]

- 8. TAT-GluA2 3Y | CAS 1404188-93-7 | Tocris Bioscience [tocris.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Facilitated extinction of morphine conditioned place preference with Tat-GluA2(3Y) interference peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. aau.edu [aau.edu]

The Role of TAT-GluA2-3Y in Modulating Synaptic Plasticity in Addiction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Addiction is a chronic, relapsing disorder characterized by compulsive drug-seeking and use, despite harmful consequences. At the molecular level, drugs of abuse hijack the brain's reward pathways, inducing maladaptive neuroplasticity. A key process implicated in this pathological learning and memory is the trafficking of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors at excitatory synapses. The peptide TAT-GluA2-3Y, a cell-permeable inhibitor of AMPA receptor endocytosis, has emerged as a critical tool to investigate and potentially reverse these addiction-related synaptic changes. This technical guide provides an in-depth overview of TAT-GluA2-3Y, its mechanism of action, and its impact on preclinical models of addiction. We present a synthesis of quantitative data from key studies, detailed experimental protocols, and visualizations of the underlying signaling pathways to serve as a comprehensive resource for researchers in the field of addiction and drug development.

Introduction: The Synaptic Basis of Addiction and the Role of AMPA Receptors

The enduring nature of addiction is thought to be encoded by long-lasting changes in synaptic strength in brain regions critical for reward and motivation, such as the ventral tegmental area (VTA) and the nucleus accumbens (NAc).[1][2] Drugs of abuse induce profound alterations in glutamatergic neurotransmission, particularly affecting the trafficking of AMPA receptors, which are the primary mediators of fast excitatory synaptic transmission.[3]

The subunit composition of AMPA receptors, particularly the presence or absence of the GluA2 subunit, dictates their physiological properties. GluA2-containing AMPA receptors are impermeable to calcium, whereas GluA2-lacking receptors are calcium-permeable.[4] The trafficking of these receptors, specifically their insertion into and removal from the postsynaptic membrane, is a critical mechanism underlying synaptic plasticity phenomena like long-term potentiation (LTP) and long-term depression (LTD).[1]

Drug exposure can lead to the synaptic insertion of GluA2-lacking, calcium-permeable AMPA receptors, which is hypothesized to contribute to the heightened synaptic strength and drug-associated memories that drive addiction.[4][5] Conversely, the regulated endocytosis (internalization) of GluA2-containing AMPA receptors is a key step in LTD, a process also implicated in the learning and memory aspects of addiction.[6]

TAT-GluA2-3Y: A Molecular Probe to Inhibit AMPA Receptor Endocytosis

TAT-GluA2-3Y is a synthetic interference peptide designed to specifically block the regulated endocytosis of GluA2-containing AMPA receptors.[6][7] It consists of two key components:

-

The TAT (Trans-Activator of Transcription) sequence (YGRKKRRQRRR): Derived from the HIV-1 TAT protein, this cell-penetrating peptide sequence allows for efficient delivery of the cargo peptide across the cell membrane and into neurons.[8]

-

The GluA2-3Y sequence (YKEGYNVYG): This sequence mimics the C-terminal tail of the GluA2 subunit of the AMPA receptor. This region is critical for the interaction with proteins that regulate endocytosis.[8]

By competitively inhibiting the binding of endocytic machinery to the GluA2 subunit, TAT-GluA2-3Y prevents the internalization of these receptors, thereby blocking the expression of LTD.[4][7] A scrambled version of the GluA2-3Y peptide (e.g., VYKYGGYNE) is often used as a negative control to ensure the observed effects are specific to the inhibition of the GluA2 interaction.[8]

Signaling Pathway of AMPA Receptor Endocytosis

The endocytosis of GluA2-containing AMPA receptors is a tightly regulated process involving a complex interplay of scaffolding and signaling proteins. TAT-GluA2-3Y intervenes in this pathway to prevent the removal of these receptors from the synapse.

Under basal conditions, GluA2-containing AMPA receptors are stabilized at the synapse through their interaction with proteins like GRIP1 (Glutamate Receptor-Interacting Protein 1).[5] The ATPase N-ethylmaleimide-sensitive factor (NSF) also plays a role in maintaining AMPA receptors at the synapse by disrupting the interaction between GluA2 and PICK1 (Protein Interacting with C Kinase 1).[7][9]

Upon induction of LTD, signaling cascades lead to the dissociation of GRIP1 and NSF from the GluA2 subunit. This allows for the binding of PICK1 and the adaptor protein complex 2 (AP2) to the C-terminal tail of GluA2.[10][11] AP2 then recruits clathrin, initiating the formation of a clathrin-coated pit and subsequent endocytosis of the receptor.[11] TAT-GluA2-3Y acts by competitively binding to the sites on PICK1 and potentially other interacting proteins that would normally bind to the C-terminus of GluA2, thereby preventing the initiation of the endocytic process.[12]

Impact of TAT-GluA2-3Y on Addiction Models

Morphine Addiction Models

Studies utilizing the conditioned place preference (CPP) paradigm have demonstrated a significant role for TAT-GluA2-3Y in modulating morphine-associated memories.

Table 1: Effect of TAT-GluA2-3Y on Morphine-Induced Conditioned Place Preference (CPP)

| Experimental Phase | Treatment Group | Dose (nmol/g, i.v.) | Outcome | Reference |

| Acquisition | Morphine + Vehicle | - | Significant CPP | [6][13] |

| Morphine + TAT-GluA2-3Y | 1.5 | No effect on CPP acquisition | [6] | |

| Morphine + TAT-GluA2-3Y | 2.25 | No effect on CPP acquisition | [6] | |

| Extinction | Morphine + Vehicle | - | Gradual extinction over ~11 days | [6] |

| Morphine + TAT-GluA2-3Y (during acquisition) | 2.25 | Facilitated extinction of CPP | [6][13] | |

| Reinstatement | Morphine + Vehicle | - | Morphine-primed reinstatement of CPP | [6] |

| Morphine + TAT-GluA2-3Y (during acquisition) | 2.25 | No effect on morphine-primed reinstatement | [6] |

These findings suggest that blocking AMPA receptor endocytosis during the formation of morphine-associated memories weakens the association, leading to a less resilient memory that is more easily extinguished.[6]

Cocaine Addiction Models

The effects of TAT-GluA2-3Y in cocaine addiction models are more nuanced and appear to depend on the specific stage of addiction being studied.

Table 2: Effect of TAT-GluA2-3Y on Cocaine Self-Administration and Synaptic Plasticity

| Experimental Model | Treatment Group | Dose (nmol/g, i.v.) | Key Findings | Reference |

| Cocaine Self-Administration | Cocaine + Scrambled Peptide | - | Increased percentage of silent synapses in NAc | [8] |

| Cocaine + TAT-GluA2-3Y | 1.5 | Did not prevent the generation of silent synapses | [8] | |

| Cocaine-Seeking | - | - | Disrupting GluA2 phosphorylation potentiates reinstatement | [1] |

In a cocaine self-administration model, TAT-GluA2-3Y administered before each session did not prevent the cocaine-induced generation of silent synapses in the nucleus accumbens.[8] This suggests that the initial formation of these new, immature synapses may not be dependent on GluA2-containing AMPA receptor endocytosis. However, other research indicates that processes regulating GluA2 trafficking, such as phosphorylation, are critical for the reinstatement of cocaine-seeking behavior.[1]

Detailed Experimental Protocols

Conditioned Place Preference (CPP) for Morphine

This protocol is designed to assess the rewarding properties of morphine and the effects of TAT-GluA2-3Y on the acquisition, extinction, and reinstatement of morphine-associated memories.

Apparatus: A three-chamber CPP apparatus is typically used, with two larger outer chambers distinguished by different visual and tactile cues (e.g., wall color, floor texture) and a smaller, neutral central chamber.[6][14]

Procedure:

-

Pre-Conditioning (Habituation & Pre-Test): Rats are handled and habituated to the apparatus for several days. A pre-test is conducted where rats are allowed to freely explore all three chambers for 15 minutes to determine any baseline preference for one of the outer chambers.[6][15]

-

Conditioning (8 days): A biased design is often used, where the initially non-preferred chamber is paired with the drug. On alternating days, rats receive an intraperitoneal (i.p.) injection of morphine (e.g., 5 mg/kg) and are confined to the drug-paired chamber for 30-45 minutes. On the other days, they receive a saline injection and are confined to the vehicle-paired chamber.[6][13] For studies investigating the effect of TAT-GluA2-3Y on acquisition, the peptide (e.g., 1.5 or 2.25 nmol/g) or a scrambled control is administered intravenously (i.v.) prior to the morphine injection.[6]

-

Post-Test (CPP Test): The day after the last conditioning session, rats are placed in the central chamber and allowed free access to all chambers for 15 minutes. The time spent in each chamber is recorded. A significant increase in time spent in the drug-paired chamber compared to the pre-test indicates the acquisition of CPP.[14]

-

Extinction: Rats are repeatedly exposed to the apparatus for 15 minutes daily without any drug administration. Extinction is considered complete when there is no longer a significant preference for the drug-paired chamber.[6]

-

Reinstatement: Following extinction, a priming injection of a low dose of morphine (e.g., 2.5 mg/kg, i.p.) is administered, and the rats are placed back in the apparatus to test for the reinstatement of the preference for the drug-paired chamber.[6]

Cocaine Self-Administration

This protocol is used to model the voluntary intake of cocaine and the associated drug-seeking behaviors.

Apparatus: Standard operant conditioning chambers equipped with two levers (active and inactive), a drug infusion pump connected to a swivel system, and cue lights and tone generators.[16]

Procedure:

-

Surgery: Rats are surgically implanted with an intravenous catheter into the jugular vein.[17]

-

Acquisition: Rats are placed in the operant chambers for daily 2-hour sessions. A press on the active lever results in an i.v. infusion of cocaine (e.g., 0.5 mg/kg/infusion) paired with a light and tone cue. Presses on the inactive lever have no consequence. Training continues until a stable pattern of responding is established (e.g., >10 infusions per session for at least 5 days).[16]

-

Extinction: Cocaine is replaced with saline, and lever presses no longer result in an infusion or cues. Sessions continue until responding on the active lever decreases to a predefined criterion (e.g., <25% of the average of the last 3 self-administration days).[18]

-

Reinstatement: Drug-seeking behavior is reinstated by presenting the drug-associated cues, a priming injection of cocaine, or a stressor. The number of non-reinforced presses on the active lever is measured as an index of drug-seeking.[19]

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure synaptic currents in individual neurons to assess changes in synaptic strength.

Procedure:

-

Slice Preparation: The animal is anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Coronal slices (e.g., 250-300 µm thick) containing the brain region of interest (e.g., nucleus accumbens) are prepared using a vibratome.[1][20]

-

Recording: Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF. Neurons are visualized using a microscope with differential interference contrast (DIC) optics.[20]

-

Patching: A glass micropipette filled with an internal solution is carefully guided to the membrane of a neuron. Gentle suction is applied to form a high-resistance (GΩ) seal. Further suction is applied to rupture the cell membrane, achieving the whole-cell configuration.[1][21]

-

Data Acquisition: Synaptic responses are evoked by electrically stimulating afferent fibers. AMPA and NMDA receptor-mediated currents are isolated by holding the neuron at different membrane potentials and using specific pharmacological blockers. The AMPA/NMDA ratio, a measure of synaptic strength, can then be calculated. To study the effects of TAT-GluA2-3Y, the peptide can be included in the internal solution of the recording pipette or bath-applied to the slice.[20]

Conclusion and Future Directions

The TAT-GluA2-3Y peptide has proven to be an invaluable tool for dissecting the role of AMPA receptor endocytosis in the synaptic plasticity underlying addiction. The findings from studies using this peptide have significantly advanced our understanding of how drugs of abuse alter neural circuits to produce long-lasting behavioral changes. Specifically, the facilitation of extinction of morphine-associated memories highlights a potential therapeutic avenue for opioid use disorder.

Future research should continue to explore the precise molecular mechanisms by which TAT-GluA2-3Y exerts its effects in different addiction models and at different stages of the addiction cycle. The development of more stable and orally bioavailable small molecules that mimic the action of TAT-GluA2-3Y could represent a novel class of therapeutics for the treatment of addiction and other disorders of learning and memory. This technical guide provides a solid foundation for researchers to design and interpret experiments aimed at furthering our understanding of the synaptic basis of addiction and developing novel therapeutic interventions.

References

- 1. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cocaine Self-Administration in Rats: Hold-Down Procedures-丁香实验 [biomart.cn]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. GRIP1 and 2 regulate activity-dependent AMPA receptor recycling via exocyst complex interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Conditioned Place Preference Protocol for Measuring Incubation of Craving in Rats [jove.com]

- 7. Frontiers | The Regulation of AMPA Receptor Endocytosis by Dynamic Protein-Protein Interactions [frontiersin.org]

- 8. scispace.com [scispace.com]

- 9. Molecular Mechanisms of AMPA Receptor Trafficking in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 10. portlandpress.com [portlandpress.com]

- 11. PICK1 regulates AMPA receptor endocytosis via direct interactions with AP2 α-appendage and dynamin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Blocking Synaptic Removal of GluA2-Containing AMPA Receptors Prevents the Natural Forgetting of Long-Term Memories - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Facilitated extinction of morphine conditioned place preference with Tat-GluA2(3Y) interference peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Conditional place preference (CPP) [bio-protocol.org]

- 16. pubcompare.ai [pubcompare.ai]

- 17. A Protocol for Measuring Cue Reactivity in a Rat Model of Cocaine Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 2.5. Cocaine Self-administration. [bio-protocol.org]

- 19. youtube.com [youtube.com]

- 20. Whole-cell Patch-clamp Recordings in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 21. docs.axolbio.com [docs.axolbio.com]

The Neuroprotective Effects of TAT-GluA2-3Y: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Excitotoxicity, a pathological process involving the overactivation of glutamate receptors, is a key contributor to neuronal damage in a wide range of neurological disorders. The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a major player in excitatory neurotransmission, is centrally implicated in these detrimental processes. The internalization, or endocytosis, of AMPA receptors, particularly the GluA2 subunit, is a critical step in the progression of excitotoxic neuronal death. The peptide TAT-GluA2-3Y has emerged as a promising neuroprotective agent by specifically targeting this pathway. This technical guide provides an in-depth overview of the mechanism of action of TAT-GluA2-3Y, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Introduction

TAT-GluA2-3Y is a cell-permeable peptide that acts as an inhibitor of AMPA receptor endocytosis.[1] It is composed of the HIV-1 Tat protein transduction domain (YGRKKRRQRRR), which allows it to cross cell membranes, fused to a sequence derived from the C-terminal tail of the GluA2 subunit (YKEGYNVYG). This latter sequence contains a tyrosine-rich motif that is crucial for the interaction with proteins that regulate AMPA receptor trafficking. By competitively inhibiting these interactions, TAT-GluA2-3Y prevents the activity-dependent internalization of GluA2-containing AMPA receptors.[2][3] This action has been shown to confer significant neuroprotection in various models of neurological disease, including ischemia, epilepsy, neuropathic pain, and Alzheimer's disease.[2][4][5][6]

Mechanism of Action: Inhibition of AMPA Receptor Endocytosis

The primary neuroprotective effect of TAT-GluA2-3Y stems from its ability to block the endocytosis of GluA2-containing AMPA receptors. This process is a key component of long-term depression (LTD) and is also implicated in pathological conditions that lead to neuronal cell death.[1][2]

The Role of GluA2 Endocytosis in Excitotoxicity

Under normal physiological conditions, the trafficking of AMPA receptors to and from the synaptic membrane is a tightly regulated process essential for synaptic plasticity. However, under excitotoxic conditions, excessive glutamate release leads to a sustained influx of Ca2+ through AMPA receptors, particularly those lacking the GluA2 subunit, which are calcium-permeable. The internalization of GluA2-containing, calcium-impermeable AMPA receptors can exacerbate this excitotoxicity by increasing the proportion of calcium-permeable AMPA receptors at the synapse.

Molecular Interactions Targeted by TAT-GluA2-3Y

The C-terminal tail of the GluA2 subunit interacts with several proteins that mediate its endocytosis. A key player in this process is the protein interacting with C kinase 1 (PICK1).[7][8] PICK1, along with the AP2 adaptor complex and dynamin, is essential for the clathrin-mediated endocytosis of GluA2-containing AMPA receptors.[9][10] The tyrosine-rich motif in the GluA2 C-terminus, which is mimicked by TAT-GluA2-3Y, is a critical binding site for these interactions. By competitively binding to the interaction partners of the GluA2 C-terminus, TAT-GluA2-3Y disrupts the formation of the endocytic machinery, thereby preventing the removal of GluA2-containing AMPA receptors from the synaptic membrane.

Figure 1: Signaling pathway of TAT-GluA2-3Y action.

Quantitative Data on the Neuroprotective Effects of TAT-GluA2-3Y

Numerous studies have provided quantitative evidence for the neuroprotective and memory-enhancing effects of TAT-GluA2-3Y across various preclinical models.

| Model | Treatment | Key Findings | Reference |

| Alzheimer's Disease (AD) Mouse Model | TAT-GluA2-3Y | Significantly shortened escape latency in Morris Water Maze on day 4 (42.8 ± 10.3 s vs. 78.2 ± 11.2 s for control) and day 5 (18.6 ± 4.2 s vs. 59.2 ± 16.2 s for control).[11] | [11] |

| Chronic Migraine Rat Model | Tat-GluA2-3y injection | Markedly alleviated mechanical, thermal, and periorbital pain hypersensitivity.[4] | [4] |

| Epilepsy Rat Model (Pilocarpine-induced) | TAT-GluA2NT1-3-2 (disrupts GluA2/GAPDH) | Protected against epilepsy-induced neuronal damage. | [5] |

| Amyloid Beta Neurotoxicity Rat Model | Tat-GluR23Y (3 μmol/kg/2 weeks) | Restored spatial memory and increased hippocampal CREB levels.[6] | [6] |

| Amphetamine Sensitization Rat Model | Systemic Tat-GluA23Y | Blocked maintenance of behavioral sensitization.[12] | [12] |

| Fear Extinction Rat Model | Tat-GluA2-3Y (3.0μmol/kg, i.p.) | Prevented D-serine-facilitated fear extinction.[13] | [13] |

| Morphine Conditioned Place Preference Rat Model | Tat-GluA2(3Y) (1.5; 2.25 nmol/g; i.v.) | Facilitated extinction of conditioned place preference.[14] | [14] |

| Spatial Memory in Rats | Intrahippocampal Tat-GluA23Y | Impaired the formation of long-term spatial memory, suggesting LTD is required for consolidation.[15] | [15] |

Detailed Experimental Protocols

The following protocols are compiled from various studies to provide a detailed guide for researchers.

In Vivo Administration of TAT-GluA2-3Y

Objective: To deliver TAT-GluA2-3Y systemically or directly to the brain in rodent models.

Materials:

-

TAT-GluA2-3Y peptide (and scrambled control peptide)

-

Sterile saline or artificial cerebrospinal fluid (aCSF)

-

Hamilton syringes

-

Infusion pump

-

Stereotaxic apparatus (for intracerebral injections)

Procedure:

-

Peptide Reconstitution: Dissolve TAT-GluA2-3Y and control peptides in sterile saline or aCSF to the desired concentration (e.g., 10 μM for intracerebroventricular injection, or doses ranging from 1.5 to 3 μmol/kg for systemic administration).[4][6][14]

-

Systemic Administration (Intravenous or Intraperitoneal):

-

Intracerebral Administration:

-

Anesthetize the animal and mount it in a stereotaxic frame.

-

Perform a craniotomy over the target brain region (e.g., hippocampus, ventral tegmental area).

-

Lower a microinjector cannula to the precise coordinates.

-

Infuse the peptide solution at a slow rate (e.g., 0.25 μl/min) for a total volume of 1-5 μl per side.[4][16]

-

Leave the injector in place for an additional 90 seconds to allow for diffusion before slowly retracting it.[16]

-

Figure 2: Workflow for in vivo administration of TAT-GluA2-3Y.

Electrophysiological Recording of Long-Term Potentiation (LTP) and Depression (LTD)

Objective: To assess the effect of TAT-GluA2-3Y on synaptic plasticity in hippocampal slices.

Materials:

-

Hippocampal brain slices

-

Artificial cerebrospinal fluid (aCSF)

-

Recording chamber

-

Stimulating and recording electrodes

-

Amplifier and data acquisition system

-

TAT-GluA2-3Y peptide

Procedure:

-

Slice Preparation: Prepare acute hippocampal slices from rodents and allow them to recover in oxygenated aCSF.

-

Baseline Recording: Obtain stable baseline excitatory postsynaptic potentials (EPSPs) or currents (EPSCs) in the CA1 region by stimulating the Schaffer collateral pathway.

-

Drug Application: Bath-apply TAT-GluA2-3Y (or a control peptide) to the slices for a specified period before inducing LTP or LTD.

-

LTD Induction: Induce LTD using a low-frequency stimulation (LFS) protocol (e.g., 900 pulses at 1 Hz).

-

LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., theta burst stimulation).

-

Post-Induction Recording: Continue recording for at least 60 minutes post-induction to measure the change in synaptic strength.

-

Data Analysis: Express the slope of the EPSP or amplitude of the EPSC as a percentage of the baseline.

Behavioral Testing: Morris Water Maze

Objective: To evaluate the effect of TAT-GluA2-3Y on spatial learning and memory.

Materials:

-

Circular water tank

-

Hidden platform

-

Video tracking system

-

Rodents treated with TAT-GluA2-3Y or control

Procedure:

-

Acquisition Phase:

-

Train the animals to find the hidden platform over several days (e.g., 4 trials per day for 5 days).

-

Record the escape latency (time to find the platform) for each trial.

-

-

Probe Trial:

-

24 hours after the last training session, remove the platform and allow the animal to swim freely for 60 seconds.

-

Measure the time spent in the target quadrant where the platform was previously located.

-

-

Data Analysis:

-

Compare the escape latencies during acquisition and the time spent in the target quadrant during the probe trial between treatment groups.

-

Future Directions and Therapeutic Potential

The robust neuroprotective effects of TAT-GluA2-3Y in a variety of preclinical models highlight its potential as a therapeutic agent for a range of neurological and psychiatric disorders. Its ability to specifically target a key pathological mechanism—aberrant AMPA receptor endocytosis—makes it an attractive candidate for further development. Future research should focus on:

-

Pharmacokinetics and Pharmacodynamics: Detailed studies to optimize dosing, delivery, and to understand the duration of action in vivo.

-

Clinical Trials: Translation of the promising preclinical findings into human clinical trials for conditions such as stroke, epilepsy, and Alzheimer's disease.

-

Combination Therapies: Investigating the synergistic effects of TAT-GluA2-3Y with other neuroprotective agents.

Conclusion

TAT-GluA2-3Y represents a significant advancement in the development of targeted neuroprotective therapies. By preventing the endocytosis of GluA2-containing AMPA receptors, it effectively mitigates the downstream effects of excitotoxicity. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to further explore and harness the therapeutic potential of this promising peptide.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. JCI - Long-term potentiation decay and memory loss are mediated by AMPAR endocytosis [jci.org]

- 3. GluA2-dependent AMPA receptor endocytosis and the decay of early and late long-term potentiation: possible mechanisms for forgetting of short- and long-term memories - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dopamine D2 Receptor Activation Blocks GluA2/ROS Positive Feedback Loop to Alienate Chronic-Migraine-Associated Pain Sensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Disruption of the GluA2/GAPDH complex using TAT-GluA2NT1-3-2 peptide protects against AMPAR-mediated excitotoxicity after epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chronic administration of Tat-GluR23Y ameliorates cognitive dysfunction targeting CREB signaling in rats with amyloid beta neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | The Regulation of AMPA Receptor Endocytosis by Dynamic Protein-Protein Interactions [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. PICK1 regulates AMPA receptor endocytosis via direct interactions with AP2 α-appendage and dynamin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Facilitated extinction of morphine conditioned place preference with Tat-GluA2(3Y) interference peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

- 16. Blocking Synaptic Removal of GluA2-Containing AMPA Receptors Prevents the Natural Forgetting of Long-Term Memories - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Administration of TAT-GluA2-3Y in Rats

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAT-GluA2-3Y is a cell-permeable interference peptide that acts as a potent inhibitor of AMPA receptor (AMPAR) endocytosis.[1][2] By preventing the internalization of GluA2-containing AMPARs, TAT-GluA2-3Y plays a crucial role in modulating synaptic plasticity, particularly long-term depression (LTD).[2][3][4] Its ability to stabilize AMPARs at the synapse makes it a valuable research tool for investigating the molecular mechanisms underlying learning, memory, and various neurological and psychiatric disorders. These application notes provide detailed protocols for the in vivo administration of TAT-GluA2-3Y in rats, covering various routes of administration and summarizing key quantitative findings from preclinical studies.

Mechanism of Action

TAT-GluA2-3Y's mechanism of action centers on the disruption of the endocytic machinery responsible for the removal of GluA2-containing AMPA receptors from the postsynaptic membrane. The peptide competitively inhibits the binding of regulatory proteins, such as BRAG2, to the C-terminal domain of the GluA2 subunit. This interference prevents the subsequent activation of Arf6, a small GTPase crucial for clathrin-mediated endocytosis. By blocking this pathway, TAT-GluA2-3Y effectively reduces the internalization of GluA2-containing AMPARs, thereby preventing the insertion of calcium-permeable, GluA2-lacking AMPARs and maintaining synaptic strength.

References

Application Notes and Protocols for TAT-GluA2-3Y in Hippocampal Slices

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the cell-permeable peptide TAT-GluA2-3Y, an inhibitor of AMPA receptor (AMPAR) endocytosis, in hippocampal slice preparations. This document includes a summary of effective concentrations, detailed experimental protocols, and diagrams of the relevant signaling pathway and experimental workflow.

Introduction

TAT-GluA2-3Y is a valuable tool for studying the molecular mechanisms of synaptic plasticity, particularly long-term depression (LTD), and its role in learning and memory. The peptide consists of the HIV-1 Tat protein transduction domain, which allows for efficient delivery into cells, fused to a sequence from the C-terminus of the GluA2 AMPA receptor subunit (YKEGYNVYG). This GluA2 sequence is critical for the clathrin-dependent endocytosis of GluA2-containing AMPARs. By competitively inhibiting the interaction of trafficking proteins with this region, TAT-GluA2-3Y specifically blocks activity-dependent AMPAR internalization.[1][2][3] This blockade of AMPAR endocytosis has been shown to prevent the expression of LTD without affecting basal synaptic transmission or long-term potentiation (LTP).[4]

Quantitative Data Summary

The effective concentration of TAT-GluA2-3Y can vary depending on the experimental preparation and the specific biological question being addressed. The following table summarizes key quantitative data from published studies.

| Preparation Type | Concentration/Dose | Incubation/Application Time | Key Effect Observed | Reference |

| Acute Hippocampal Slices | 2 µM | 1 hour pre-incubation | Enhanced the increase of GluA1 and GluA2 surface expression following cLTP induction.[5] | [5] |

| Acute Hippocampal Slices | Not specified | Bath application | Prevented depotentiation of LTP.[2] | [2] |

| In Vivo (Rat) - Intraperitoneal (i.p.) | 3 µmol/kg | 30 minutes before stimulation | Specifically blocked hippocampal LTD in freely moving rats.[4] | [4] |

| In Vivo (Rat) - Bilateral Intrahippocampal Injection | 30 µM (1 µL) | 15 minutes before training | Impaired the formation of long-term spatial memory.[4] | [4] |

| In Vivo (Rat) - Intracerebroventricular (i.c.v.) | 500 pmol | Immediately following induction of decaying LTP | Prevented the decay of wHFS-induced LTP.[6] | [6] |

| In Vivo (Rat) - Intravenous (i.v.) | 1.5 - 2.25 nmol/g | During acquisition phase of CPP | Facilitated extinction of morphine-induced conditioned place preference (CPP).[7] | [7] |

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental process, the following diagrams are provided.

Caption: Signaling pathway of TAT-GluA2-3Y action.

Caption: Experimental workflow for TAT-GluA2-3Y application.

Detailed Experimental Protocols

This section provides a detailed methodology for the application of TAT-GluA2-3Y in acute hippocampal slices for electrophysiological recordings.

I. Solutions and Reagents

-

Artificial Cerebrospinal Fluid (ACSF):

-

124 mM NaCl

-

2.5 mM KCl

-

1.25 mM NaH₂PO₄

-

2 mM MgSO₄

-

2 mM CaCl₂

-

26 mM NaHCO₃

-

10 mM D-glucose

-

Continuously bubbled with 95% O₂ / 5% CO₂ (carbogen) to maintain pH at 7.4.

-

-

Sucrose-based Cutting Solution (Optional, for improved slice health):

-

210 mM Sucrose

-

2.5 mM KCl

-

1.25 mM NaH₂PO₄

-

7 mM MgCl₂

-

0.5 mM CaCl₂

-

26 mM NaHCO₃

-

10 mM D-glucose

-

Continuously bubbled with carbogen.

-

-

TAT-GluA2-3Y Stock Solution:

-

Dissolve the peptide in sterile water or ACSF to a stock concentration of 1 mM.

-

Aliquot and store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

-

II. Acute Hippocampal Slice Preparation

-

Anesthetize a young adult rodent (e.g., P21-P35 rat or mouse) with an approved anesthetic protocol (e.g., isoflurane inhalation or ketamine/xylazine injection).

-

Once deeply anesthetized, decapitate the animal and rapidly dissect the brain, placing it in ice-cold, carbogenated ACSF or sucrose-based cutting solution.

-

Isolate the hippocampi from both hemispheres.

-

Prepare 300-400 µm thick transverse hippocampal slices using a vibratome in ice-cold, carbogenated ACSF or cutting solution.

-

Transfer the slices to a holding chamber containing carbogenated ACSF at 32-34°C for at least 30 minutes to recover.

-

After the initial recovery period, maintain the slices at room temperature (22-25°C) in carbogenated ACSF for at least 1 hour before starting the experiment.

III. Electrophysiological Recording and Peptide Application

-

Transfer a single hippocampal slice to the recording chamber, continuously perfused with carbogenated ACSF at a rate of 2-3 mL/min at 30-32°C.

-

Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Establish a stable baseline recording of fEPSPs for at least 20-30 minutes, stimulating at a low frequency (e.g., 0.05 Hz).

-

To apply TAT-GluA2-3Y, switch the perfusion to ACSF containing the desired final concentration of the peptide (e.g., 2 µM).

-

Perfuse the slice with the TAT-GluA2-3Y containing ACSF for a pre-incubation period of at least 1 hour to ensure adequate penetration of the peptide into the tissue.

-

Following the pre-incubation period, induce LTD using a low-frequency stimulation (LFS) protocol (e.g., 900 pulses at 1 Hz).

-

Continue to record fEPSPs for at least 60 minutes post-LFS to assess the effect of TAT-GluA2-3Y on the induction and expression of LTD.

-

For control experiments, a scrambled version of the peptide (TAT-GluA2-3Y-scr) should be used at the same concentration to ensure the observed effects are specific to the GluA2-3Y sequence.

IV. Data Analysis

-

Measure the slope of the fEPSPs to quantify synaptic strength.

-

Normalize the fEPSP slopes to the average baseline values.

-

Compare the degree of depression in synaptic strength between slices treated with TAT-GluA2-3Y, the scrambled peptide, and vehicle controls.

-

Statistical significance can be determined using appropriate statistical tests, such as a Student's t-test or ANOVA.

By following these protocols, researchers can effectively utilize TAT-GluA2-3Y to investigate the role of AMPA receptor endocytosis in various forms of synaptic plasticity and their behavioral correlates.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Blocking Synaptic Removal of GluA2-Containing AMPA Receptors Prevents the Natural Forgetting of Long-Term Memories - PMC [pmc.ncbi.nlm.nih.gov]

- 3. royalsocietypublishing.org [royalsocietypublishing.org]